molecular formula C15H13NO2 B14148312 Methyl 4-(benzylideneamino)benzoate CAS No. 4112-09-8

Methyl 4-(benzylideneamino)benzoate

Cat. No.: B14148312
CAS No.: 4112-09-8
M. Wt: 239.27 g/mol
InChI Key: VARGZGCBPRTJOZ-UHFFFAOYSA-N
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Description

Methyl 4-(benzylideneamino)benzoate is an organic compound belonging to the class of Schiff bases, characterized by a carbon-nitrogen double bond (C=N) . This compound serves as a versatile precursor and key ligand in advanced inorganic and organometallic chemistry. Its primary research value lies in its ability to form dinuclear cyclopalladated complexes upon reaction with palladium(II) salts, creating compounds with acetato or chlorido bridging ligands . These complexes are of significant interest in two main areas: as potential anticancer agents and as catalysts for carbon-carbon and carbon-heteroatom coupling reactions . The anticancer activity of these resulting palladium compounds has been studied in vitro, with their cytotoxicity thought to initiate through substitution reactions at the palladium center or interactions with biological thiols . Furthermore, Schiff bases derived from structurally similar benzylideneaniline cores are investigated for their liquid crystalline properties and nonlinear optical (NLO) characteristics using computational methods like Density Functional Theory (DFT), suggesting potential applications in materials science . For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

4112-09-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 4-(benzylideneamino)benzoate

InChI

InChI=1S/C15H13NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

VARGZGCBPRTJOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis Routes and Methodologies

Two-Step Synthesis via Esterification and Schiff Base Formation

The most widely documented approach involves sequential esterification and condensation.

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes esterification with methanol in the presence of hydrochloric acid as a catalyst. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

Procedure :

  • Reactants : 4-Aminobenzoic acid (1 equiv), methanol (8–10 equiv), HCl (30% w/w, 1.5 equiv).
  • Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.
  • Workup : The reaction mixture is cooled to 5–10°C, neutralized with aqueous NaOH (4–6% w/w), and extracted with methylene chloride. The organic phase is concentrated under reduced pressure to yield methyl 4-aminobenzoate as a crystalline solid.
  • Yield : 85–89%.
Schiff Base Formation with Benzaldehyde

Methyl 4-aminobenzoate reacts with benzaldehyde in a 1:1 molar ratio to form the Schiff base. The reaction is typically conducted in ethanol or toluene under reflux, with acid catalysis (e.g., acetic acid) to facilitate imine formation:

Procedure :

  • Reactants : Methyl 4-aminobenzoate (1 equiv), benzaldehyde (1.1 equiv), ethanol (10–15 mL/g substrate).
  • Conditions : Reflux at 78°C for 2–4 hours. Water removal via azeotropic distillation or molecular sieves enhances conversion.
  • Workup : The product precipitates upon cooling and is recrystallized from ethanol.
  • Yield : 90–93%.

Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields the imine (Schiff base), stabilized by conjugation with the aromatic rings.

One-Pot Synthesis Approaches

Emerging methodologies aim to consolidate esterification and Schiff base formation into a single reaction vessel. While less common, these approaches reduce purification steps and improve atom economy.

Procedure :

  • Reactants : 4-Aminobenzoic acid (1 equiv), benzaldehyde (1.1 equiv), methanol (8–10 equiv), HCl (1.5 equiv).
  • Conditions : Sequential addition of reactants under reflux, with HCl serving dual roles as an esterification catalyst and proton donor for imine formation.
  • Yield : 78–82% (lower due to competing side reactions).

Alternative Routes via Nitro Reduction

An alternative pathway involves the reduction of methyl 4-nitrobenzoate to methyl 4-aminobenzoate, followed by Schiff base formation.

Procedure :

  • Nitro Reduction : Methyl 4-nitrobenzoate is reduced using H₂/Pd-C in ethanol or SnCl₂/HCl, yielding methyl 4-aminobenzoate.
  • Schiff Base Formation : As described in Section 2.1.2.
  • Overall Yield : 80–85% (due to additional reduction step).

Reaction Optimization and Critical Parameters

Solvent and Catalysis

  • Esterification : Methanol acts as both solvent and nucleophile. HCl enhances electrophilicity of the carbonyl group.
  • Schiff Base Formation : Ethanol and toluene are preferred for their boiling points and compatibility with azeotropic water removal. Acetic acid (1–5 mol%) accelerates imine formation.

Temperature and pH Control

  • Esterification : Reflux (65–70°C) ensures complete conversion. Post-reaction cooling to 5–10°C prevents premature hydrolysis.
  • Schiff Base Formation : Reflux at 78°C (ethanol) or 110°C (toluene) optimizes reaction kinetics.

Purity and Yield Enhancements

  • Salting Out : Saturation of the aqueous phase with NaCl during workup improves organic phase separation.
  • Recrystallization : Ethanol or ethyl acetate recrystallization removes unreacted starting materials and byproducts.

Analytical Characterization

Spectroscopic Data

  • FT-IR :
    • Ester C=O stretch: 1710–1730 cm⁻¹.
    • Imine C=N stretch: 1620–1640 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • Methyl ester (COOCH₃): δ 3.90 (s, 3H).
    • Imine proton (HC=N): δ 8.50 (s, 1H).
    • Aromatic protons: δ 7.20–8.10 (m, 9H).

Thermal Stability

  • DSC : Melting point range of 180–185°C, with mesophase transitions observed at 200–220°C in liquid crystalline applications.
  • TGA : Decomposition onset at 250°C, indicating suitability for high-temperature processes.

Applications and Derivatives

Methyl 4-(benzylideneamino)benzoate serves as a precursor for:

  • Liquid Crystals : Incorporation into supramolecular architectures enhances mesophase stability.
  • Pharmaceutical Intermediates : Functionalization at the imine nitrogen enables synthesis of antimicrobial and antitumor agents.
  • Coordination Chemistry : The imine group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylideneamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the benzylideneamino group can yield the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-(benzylideneamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(benzylideneamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Nitro-Substituted Derivatives
  • 4-(4-Nitrobenzylideneamino)benzoic acid (): Replaces the benzylidene group with a nitrobenzylidene substituent. Applications: Explored for biological activity (e.g., antimicrobial or anticancer properties) due to nitro group bioactivity .
B. Piperazinyl-Quinoline Derivatives ():
  • Examples: C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) and analogs.
  • Structural Features: Incorporate a quinoline-carbonyl-piperazinyl moiety linked to the benzoate ester.
  • Impact : Increased molecular complexity and lipophilicity, making them suitable for medicinal chemistry (e.g., kinase inhibition or antimicrobial agents) .
C. Morpholino Derivatives ():
  • Example: Methyl 4-((2-morpholino-2-oxo-1-phenylethyl)amino)benzoate (5f).
  • Modification: Addition of a morpholino carbonyl group enhances solubility in polar solvents and stability under acidic conditions.
  • Melting Point : 174–176°C, higher than simpler Schiff bases due to increased hydrogen bonding .
D. Thiadiazin-Sydnone Hybrids ():
  • Example: 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone.
  • Features: Combines a benzylidenehydrazine with a thiadiazin-sydnone core.
  • Applications : Explored for antitubercular or anti-inflammatory activity due to heterocyclic diversity .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
Methyl 4-(benzylideneamino)benzoate Not reported Soluble in CHCl₃, DCM Imine, ester
C1 (Piperazinyl-quinoline derivative) Yellow/white solid Moderate in DMSO Quinoline, piperazine, ester
4-(4-Nitrobenzylideneamino)benzoic acid Not reported Low in water Nitro, carboxylic acid
Methyl 4-acetamido-2-hydroxybenzoate Not reported Soluble in ethanol Acetamido, hydroxy, ester

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